(2-Bromo-1-phenylcyclopropyl)benzene

Beschreibung

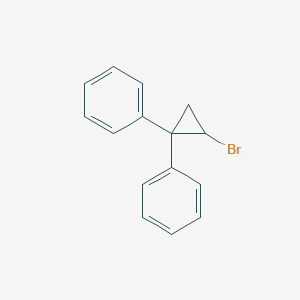

(2-Bromo-1-phenylcyclopropyl)benzene (CAS: 32812-52-5) is a brominated cyclopropane derivative with the molecular formula C₁₅H₁₃Br and a molecular weight of 273.168 g/mol. It features a cyclopropane ring substituted with a bromine atom at position 2 and a phenyl group at position 1, attached to a benzene ring. Key physicochemical properties include a density of 1.405 g/cm³, boiling point of 343.7°C at 760 mmHg, and a flash point of 146°C .

Eigenschaften

CAS-Nummer |

32812-52-5 |

|---|---|

Molekularformel |

C15H13Br |

Molekulargewicht |

273.17 g/mol |

IUPAC-Name |

(2-bromo-1-phenylcyclopropyl)benzene |

InChI |

InChI=1S/C15H13Br/c16-14-11-15(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |

InChI-Schlüssel |

QWRHDBXSRWIYNB-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Bromine substitution in this compound introduces steric bulk and polarizability compared to non-halogenated analogues like 1-phenylcyclopropane.

- Bromopropylate and chloropropylate, though structurally distinct (ester functionalities and benzophenone cores), share halogen substituents that influence their pesticidal activity. Bromine’s larger atomic radius may confer higher lipophilicity compared to chlorine .

Physicochemical Properties

A comparison of physical properties highlights the impact of halogenation and cyclopropane strain:

| Property | This compound | Bromopropylate | 1-Phenylcyclopropane |

|---|---|---|---|

| Molecular Weight (g/mol) | 273.168 | 436.12 | 118.18 |

| Boiling Point (°C) | 343.7 | 250–260 (decomposes) | 142–144 |

| Density (g/cm³) | 1.405 | 1.55 | 0.91 |

| Flash Point (°C) | 146 | >100 | 31 |

Analysis :

- The bromine atom and dual phenyl groups in this compound contribute to its higher density and boiling point compared to 1-phenylcyclopropane.

- Bromopropylate’s higher molecular weight and decomposition temperature reflect its ester-linked benzophenone structure, which is absent in the cyclopropane-based target compound .

Reactivity:

- The strained cyclopropane ring in this compound is susceptible to ring-opening reactions under thermal or catalytic conditions, a property less pronounced in non-cyclopropane analogues like bromopropylate .

- The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in unsubstituted cyclopropanes .

Q & A

Basic: What are the optimal synthetic routes for (2-Bromo-1-phenylcyclopropyl)benzene, and how can reaction yields be improved?

Answer:

The synthesis typically involves cyclopropanation of a brominated styrene derivative or bromination of a pre-formed cyclopropane ring. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) for stereoselective ring formation .

- Bromination : Electrophilic substitution with bromine in the presence of Lewis acids (e.g., AlCl₃) to target the cyclopropane-adjacent position .

- Yield Optimization : Monitor reaction kinetics via GC-MS (≥95% purity thresholds) and adjust stoichiometry of brominating agents to avoid over-halogenation .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Answer:

- X-ray Crystallography : Use ORTEP-3 for thermal ellipsoid modeling to resolve cyclopropane ring geometry and bromine positioning .

- NMR Spectroscopy : Compare H NMR shifts for cyclopropane protons (δ ≈ 1.5–2.5 ppm) and aromatic protons (δ ≈ 6.8–7.5 ppm) .

- GC-MS : Validate molecular ion peaks at m/z 258 (M⁺) and fragmentation patterns (e.g., loss of Br at m/z 179) .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopropane ring bromination?

Answer:

- DFT Calculations : Simulate bromine’s electrophilic attack on the cyclopropane ring using Gaussian or ORCA software. Compare activation energies for endo vs. exo transition states .

- Contradiction Analysis : If experimental data (e.g., regioselectivity) conflicts with computational predictions, re-evaluate solvent effects (polar aprotic vs. nonpolar) using COSMO-RS models .

Advanced: How should researchers address discrepancies in thermal stability data for this compound?

Answer:

- Controlled Replicates : Conduct DSC/TGA under inert atmospheres (N₂/Ar) to isolate decomposition pathways (e.g., cyclopropane ring opening vs. C-Br cleavage) .

- Iterative Refinement : Apply longitudinal study designs (e.g., 3-wave panel analysis) to identify confounding variables like moisture or light exposure .

Advanced: What isotopic labeling strategies are effective for tracking this compound in metabolic studies?

Answer:

- Deuteration : Synthesize deuterated analogs (e.g., -substituted derivatives) via Pd-catalyzed H/D exchange. Use H NMR (45–60 ppm) for detection .

- Radiolabeling : Introduce C at the cyclopropane carbon via Grignard reactions with CO₂ .

Methodological: How to design experiments mitigating photodegradation risks during storage?

Answer:

- Light Sensitivity : Store solutions in amber vials at ≤−20°C. Monitor UV-vis absorbance (λ = 280 nm) for degradation byproducts .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/v to inhibit bromine radical chain reactions .

Methodological: What protocols ensure reproducibility in cross-coupling reactions using this compound?

Answer:

- Catalyst Screening : Test Pd(PPh₃)₄, Ni(dppe)Cl₂, or CuI/ligand systems for Suzuki-Miyaura couplings. Optimize solvent (THF/toluene) and base (K₂CO₃) .

- Data Validation : Cross-reference melting points (literature: 56–58°C) and HPLC retention times (C18 column, 70:30 MeOH:H₂O) .

Methodological: How to differentiate steric vs. electronic effects in substituent modifications of the cyclopropane ring?

Answer:

- Steric Maps : Generate Connolly surfaces using Avogadro to quantify steric bulk at the bromine position .

- Hammett Analysis : Compare reaction rates of para-substituted aryl analogs (σ⁺ values) to isolate electronic contributions .

Notes

- Avoid commercial suppliers like ; prioritize peer-reviewed protocols .

- Advanced questions emphasize iterative validation and computational integration to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.